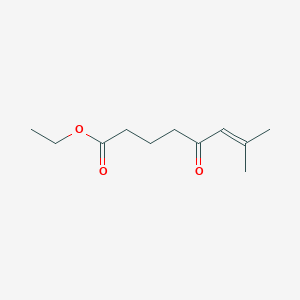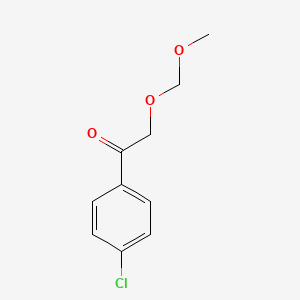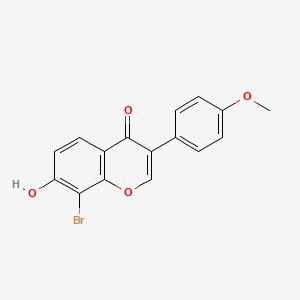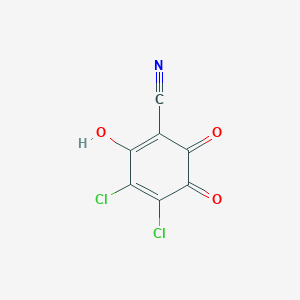
3-Hydroxy-2-(octanoyloxy)propyl decanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-2-(octanoyloxy)propyl decanoate is a chemical compound with the molecular formula C21H40O5 It is an ester formed from decanoic acid and a glycerol derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-(octanoyloxy)propyl decanoate typically involves esterification reactions. One common method is the reaction between decanoic acid and a glycerol derivative in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of an acid or base catalyst to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-purity reactants and optimized reaction conditions is crucial for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxy-2-(octanoyloxy)propyl decanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of new ester derivatives.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-2-(octanoyloxy)propyl decanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification reactions.
Biology: Investigated for its role as a metabolite in various biological pathways.
Medicine: Explored for potential therapeutic applications due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 3-Hydroxy-2-(octanoyloxy)propyl decanoate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release decanoic acid and glycerol derivatives, which can then participate in various metabolic processes. The compound’s effects are mediated through its ability to modulate lipid metabolism and interact with cellular membranes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Hydroxy-3-(octanoyloxy)propyl decanoate
- 1-Hydroxy-3-(octanoyloxy)propan-2-yl decanoate
- (3-Decanoyloxy-2-octanoyloxy-propyl) decanoate
Uniqueness
3-Hydroxy-2-(octanoyloxy)propyl decanoate is unique due to its specific ester linkage and the presence of both hydroxyl and ester functional groups. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific applications .
Eigenschaften
| 113741-23-4 | |
Molekularformel |
C21H40O5 |
Molekulargewicht |
372.5 g/mol |
IUPAC-Name |
(3-hydroxy-2-octanoyloxypropyl) decanoate |
InChI |
InChI=1S/C21H40O5/c1-3-5-7-9-10-12-13-15-20(23)25-18-19(17-22)26-21(24)16-14-11-8-6-4-2/h19,22H,3-18H2,1-2H3 |
InChI-Schlüssel |
XDYVDYBOLARYBO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2,5,8,11,14-Pentaoxabicyclo[13.2.1]octadec-16-ene](/img/structure/B14303016.png)
![1,4,7,10,13-Pentaazabicyclo[11.2.2]heptadecane](/img/structure/B14303035.png)
